molecular formula C18H17N3O2 B4918487 2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B4918487
M. Wt: 307.3 g/mol
InChI Key: BCJPONIDVFMQMH-UHFFFAOYSA-N
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Description

2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of 4-ethoxybenzaldehyde, malononitrile, and 2,7-diamino-4H-chromene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or triethylamine to catalyze the reaction. The mixture is heated to reflux for several hours, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted chromenes.

Scientific Research Applications

2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industry: The compound is used in the synthesis of other heterocyclic compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For instance, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
  • 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
  • 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile

Uniqueness

Compared to its analogs, 2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-22-13-6-3-11(4-7-13)17-14-8-5-12(20)9-16(14)23-18(21)15(17)10-19/h3-9,17H,2,20-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJPONIDVFMQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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